
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of thiazole, a nitrogen heterocycle with flexible substitutive site .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 85% and the compound was characterized by IR and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as IR and NMR . The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and spectroscopic data . For instance, the IR and NMR spectra provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
A significant application of cinnamamide derivatives is in the treatment of tuberculosis. A study by Patel and Telvekar (2014) investigated the synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, revealing that certain compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis, with one particular compound showing notable potency at a concentration of 3.125 μg/ml (Patel & Telvekar, 2014).
Anticonvulsant Properties
Cinnamamide derivatives have been explored for their anticonvulsant activities. Crystallographic studies have indicated that the structural features of these derivatives correlate with their potential to treat convulsions. Compounds exhibiting such properties have been synthesized and tested, providing insights into the pharmacophore model of anticonvulsants active in the maximal electroshock test (Żesławska et al., 2017).
Antimycobacterial Agents
The antimycobacterial activity of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives has been a focus, with studies indicating their potential in inhibiting Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) of these compounds has been determined, showing promise as antimycobacterial agents with good safety profiles (Kakwani et al., 2011).
Cytotoxicity Against Cancer Cells
Certain cinnamamide derivatives exhibit cytotoxic properties against cancer cells. One study discussed the synthesis of 2-cinnamamido-N-substituted-cinnamamide compounds, highlighting their potential to induce apoptosis in cancer cells through oxidative stress mechanisms. These compounds also demonstrated selectivity towards cancer cells, sparing non-cancerous cell lines, and showed inhibition of cancer stem cells (Omar et al., 2020).
Anti-ischemic Activity
Cinnamide derivatives have been reported to exhibit neuroprotective properties. A study demonstrated that certain derivatives displayed effective activities against neurotoxicity induced by glutamine in PC12 cells. Additionally, they showed a protective effect on cerebral infarction in vivo experiments (Zhong et al., 2018).
Zukünftige Richtungen
The future directions for research on “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” could include further exploration of its biological activities and potential applications. For instance, thiazole derivatives are known to have diverse biological activities and have been used in the design of various drugs . Therefore, “this compound” could be a promising candidate for further drug development .
Wirkmechanismus
Target of Action
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide, also known as (2E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide, is a novel compound that has been synthesized and evaluated for its anti-proliferative activities . The primary targets of this compound are still under investigation.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The exact nature of these interactions is still being studied, but it has been suggested that the compound may induce apoptosis in cancer cells .
Biochemical Pathways
This compound affects various biochemical pathways. While the specific pathways are still being identified, it is known that thiazole derivatives, which include this compound, have diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
The result of the action of this compound at the molecular and cellular level is a decrease in the proliferation of certain cancer cells . This is achieved through the induction of apoptosis, a process of programmed cell death .
Eigenschaften
IUPAC Name |
(E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJICDYLNLFEP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

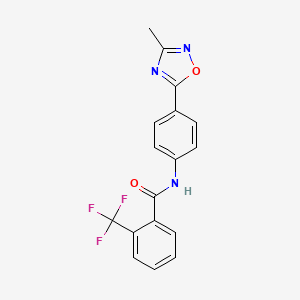
![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)
![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)
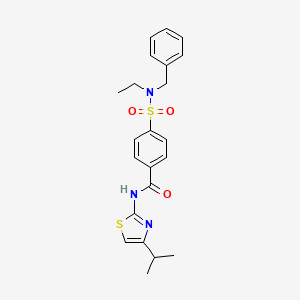

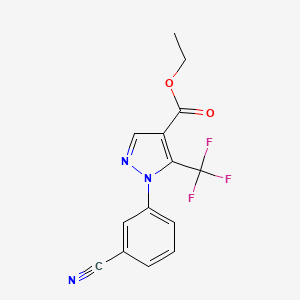

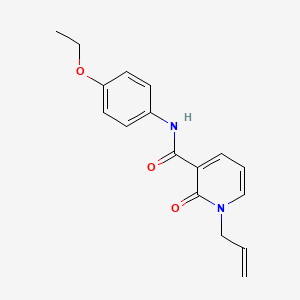
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)
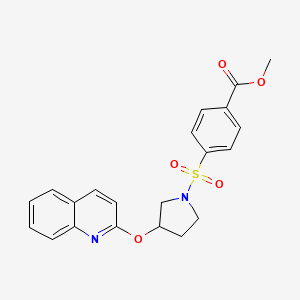
amine](/img/structure/B2581078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)